9-Tert-butyl-2-(furan-2-yl)-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine
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Overview
Description
9-(TERT-BUTYL)-2-(2-FURYL)-8,9,10,11-TETRAHYDRO[1]BENZOTHIENO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by their ring structures that contain at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. This particular compound features a combination of benzothiophene, triazole, and pyrimidine rings, making it a unique and potentially valuable molecule in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(TERT-BUTYL)-2-(2-FURYL)-8,9,10,11-TETRAHYDRO[1]BENZOTHIENO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, such as benzothiophene derivatives, which are then subjected to cyclization reactions to form the triazole and pyrimidine rings. Common reagents used in these reactions include strong acids or bases, oxidizing agents, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures to ensure consistency and safety in the production process.
Chemical Reactions Analysis
Types of Reactions
9-(TERT-BUTYL)-2-(2-FURYL)-8,9,10,11-TETRAHYDRO[1]BENZOTHIENO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired outcome, but typically involve controlled temperatures, pressures, and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated compounds. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potentially unique properties.
Scientific Research Applications
Chemistry
In chemistry, 9-(TERT-BUTYL)-2-(2-FURYL)-8,9,10,11-TETRAHYDRO[1]BENZOTHIENO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and compounds.
Biology
In biological research, this compound may be studied for its potential interactions with biological molecules, such as proteins or nucleic acids. Its heterocyclic structure could enable it to bind to specific targets, making it a candidate for drug discovery and development.
Medicine
In medicine, 9-(TERT-BUTYL)-2-(2-FURYL)-8,9,10,11-TETRAHYDRO[1]BENZOTHIENO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE may be investigated for its pharmacological properties. It could potentially serve as a lead compound for the development of new therapeutic agents, particularly if it exhibits activity against specific diseases or conditions.
Industry
In industry, this compound could be used in the production of specialty chemicals, such as dyes, pigments, or polymers. Its unique structure may impart desirable properties to these materials, enhancing their performance in various applications.
Mechanism of Action
The mechanism of action of 9-(TERT-BUTYL)-2-(2-FURYL)-8,9,10,11-TETRAHYDRO[1]BENZOTHIENO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE would depend on its specific interactions with molecular targets. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. Alternatively, it could interact with receptors or other proteins, modulating their function and leading to downstream effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 9-(TERT-BUTYL)-2-(2-FURYL)-8,9,10,11-TETRAHYDRO[1]BENZOTHIENO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE include other heterocyclic compounds with fused ring structures, such as:
- Benzothiophene derivatives
- Triazole derivatives
- Pyrimidine derivatives
Uniqueness
What sets 9-(TERT-BUTYL)-2-(2-FURYL)-8,9,10,11-TETRAHYDRO[1]BENZOTHIENO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE apart is its specific combination of these ring systems, which may confer unique chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C19H20N4OS |
---|---|
Molecular Weight |
352.5 g/mol |
IUPAC Name |
13-tert-butyl-4-(furan-2-yl)-10-thia-3,5,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene |
InChI |
InChI=1S/C19H20N4OS/c1-19(2,3)11-6-7-12-14(9-11)25-18-15(12)17-21-16(13-5-4-8-24-13)22-23(17)10-20-18/h4-5,8,10-11H,6-7,9H2,1-3H3 |
InChI Key |
GMNXGYZQCWPCKO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1CCC2=C(C1)SC3=C2C4=NC(=NN4C=N3)C5=CC=CO5 |
Origin of Product |
United States |
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